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Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 11

Cat. No.: B12409229

Product Code: CA-XI-MAB-001

Introduction Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that
catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] While most
research has focused on tumor-associated transmembrane isoforms like CA 1X and CA XII,
other isoforms play critical roles in cellular physiology.[2][3] Carbonic Anhydrase XI (CA Xl) is
an intracellular isoform with expression noted in the human brain.[4] To facilitate further
research into the specific roles and potential pathological involvement of CA Xl, we have
developed a high-specificity monoclonal antibody, CA-XI-MAB-001, designed for the reliable
detection of human CA Xl in various immunoassays.

Principle of Detection CA-XI-MAB-001 is a murine monoclonal antibody (mAb) generated using
hybridoma technology.[5] The antibody was developed against a full-length recombinant human
CA Xl protein, ensuring recognition of the native epitope. Its high affinity and specificity allow
for precise detection of CA XI in complex biological samples, making it an essential tool for
researchers investigating its function and expression.

Antibody Specifications
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Specification Details
Host Species Mouse
Antibody Isotype IgG1, kappa
Clonality Monoclonal
Recombinant full-length human Carbonic
Immunogen .
Anhydrase Xl protein
Purification Protein A/G affinity chromatography
Purity >95% as determined by SDS-PAGE
Concentration 1.0 mg/mL
) Liquid in Phosphate Buffered Saline (PBS), pH
Formulation ] ] )
7.4, with 0.02% sodium azide
Store at -20°C. Avoid repeated freeze-thaw
Storage
cycles.
Western Blot (WB), Enzyme-Linked
o Immunosorbent Assay (ELISA),
Applications

Immunohistochemistry (IHC),

Immunocytochemistry (ICC)

Data Presentation

Table 1: Quality Control of Recombinant CA Xl Antigen

Parameter Result Method

Purity >98% SDS-PAGE
Concentration 2.5 mg/mL BCA Assay
Endotoxin Level < 0.1 EU/ug LAL Assay

Table 2: ELISA Screening of Hybridoma Supernatants against CA Xl

© 2025 BenchChem. All rights reserved.

2/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Absorbance (450

Specificity vs. CA Specificity vs. CA

Clone ID

nm) IX Xl
3B2 0.15
5C8 (Selected) 2.89 ++++ ++++
7G1 1.54 ++ +
9A4 0.45
Control (Myeloma) 0.11

Scale: ++++ (High
Specificity/No Cross-
reactivity), + (Low
Cross-reactivity), - (No

Signal)

Table 3: Recommended Starting Dilutions for CA-XI-MAB-001

Application

Recommended Dilution

Western Blot (WB)

1:1000 - 1:3000

ELISA (Direct)

1:2000 - 1:10000

Immunohistochemistry (IHC-P)

1:200 - 1:500

Immunocytochemistry (ICC/IF)

1:200 - 1:500

Experimental Workflow and Protocols

The development of a specific monoclonal antibody is a multi-step process requiring careful

execution and validation.

© 2025 BenchChem. All rights reserved.

3/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Phase 1: Antigen & Immunization Phase 2: Hybridoma Production Phase 3: Screening & Validation Phase 4: Production & Final Product

Click to download full resolution via product page

Caption: Monoclonal antibody development workflow using hybridoma technology.

Detailed Experimental Protocols
Protocol 1: Monoclonal Antibody Production via
Hybridoma Technology

This protocol outlines the generation of monoclonal antibodies from antigen preparation to

clone selection.[5]
1. Antigen Preparation:

o Express full-length human CA Xl recombinant protein in an E. coli or mammalian expression

system.
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Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Verify purity (>95%) by SDS-PAGE and concentration using a BCA assay.

. Immunization:

Emulsify 50-100 pg of purified recombinant CA Xl protein with an equal volume of Complete
Freund's Adjuvant (CFA) for the primary injection.

Immunize BALB/c mice via intraperitoneal injection.

Boost the mice at 2-3 week intervals with 25-50 pg of the antigen emulsified in Incomplete
Freund's Adjuvant (IFA).

Monitor the antibody titer from tail bleeds using ELISA.

Perform a final intravenous or intraperitoneal boost without adjuvant 3-4 days before fusion.

. Cell Fusion and Hybridoma Generation:

Aseptically harvest the spleen from the immunized mouse and prepare a single-cell
suspension of splenocytes.

Co-culture the splenocytes with SP2/0-Ag14 myeloma cells at a ratio of 5:1.

Induce cell fusion by adding polyethylene glycol (PEG).

Plate the fused cells into 96-well plates in HAT (Hypoxanthine-Aminopterin-Thymidine)
selection medium. This medium supports the growth of fused hybridoma cells while unfused
myeloma cells and splenocytes die.

. Screening and Cloning:

After 10-14 days, screen the supernatants from wells with visible hybridoma colonies for the
presence of CA XI-specific antibodies using an indirect ELISA (see Protocol 2).

Expand positive clones into larger culture vessels.
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e Perform subcloning by limiting dilution to ensure monoclonality.

e Re-screen the subclones to confirm antibody production and specificity.

Protocol 2: Indirect ELISA for Screening

This protocol is used to screen hybridoma supernatants for antibodies that bind to the target
antigen.

1. Plate Coating:

 Dilute the purified recombinant CA Xl antigen to 2 ug/mL in coating buffer (e.g., PBS, pH
7.4).

e Add 100 pL of the diluted antigen to each well of a 96-well high-binding ELISA plate.
 Incubate overnight at 4°C.

2. Blocking:

e Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).

e Add 200 pL of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.
e Incubate for 1-2 hours at room temperature (RT).

3. Primary Antibody Incubation:

e Wash the plate 3 times with Wash Bulffer.

e Add 100 pL of hybridoma supernatant to each well. Include positive and negative controls.
 Incubate for 1-2 hours at RT.

4. Secondary Antibody Incubation:

e Wash the plate 3 times with Wash Bulffer.
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e Add 100 pL of HRP-conjugated goat anti-mouse IgG secondary antibody, diluted in Blocking
Buffer according to the manufacturer's recommendation.

 Incubate for 1 hour at RT, protected from light.

5. Detection:

e Wash the plate 5 times with Wash Buffer.

e Add 100 pL of TMB (3,3",5,5’-Tetramethylbenzidine) substrate to each well.
 Incubate for 15-30 minutes at RT, or until sufficient color develops.

o Stop the reaction by adding 50 pL of Stop Solution (e.g., 1 M H2SOa4).

» Read the absorbance at 450 nm using a microplate reader.

Protocol 3: Western Blot for Specificity Validation

This protocol validates the antibody's ability to detect CA Xl in cell lysates.[6]
1. Sample Preparation:

» Prepare total protein lysates from cells known to express CA Xl (e.g., transfected HEK293T
cells) and negative control cells using RIPA buffer with protease inhibitors.

o Determine protein concentration using a BCA assay.

e Denature 20-30 ug of protein per lane by boiling in Laemmli sample buffer.
2. SDS-PAGE and Transfer:

o Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

» Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:
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Block the membrane for 1 hour at RT in Blocking Buffer (5% non-fat milk or 3% BSA in
TBST).

Incubate the membrane with the primary antibody (CA-XI-MAB-001) diluted 1:1000 in
Blocking Buffer overnight at 4°C with gentle agitation.

Wash the membrane 3 times for 10 minutes each with TBST.

Incubate with HRP-conjugated goat anti-mouse IgG secondary antibody (diluted in Blocking
Buffer) for 1 hour at RT.

Wash the membrane 3 times for 10 minutes each with TBST.
. Detection:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the
manufacturer's instructions.

Visualize the signal using an imaging system or X-ray film. A specific band should appear at
the expected molecular weight for CA XI (~33 kDa, non-glycosylated).

Protocol 4: Immunohistochemistry (IHC) for Tissue
Staining

This protocol details the use of the antibody for detecting CA XI in formalin-fixed, paraffin-
embedded (FFPE) tissue sections.[7][8]

1. Deparaffinization and Rehydration:

o Deparaffinize FFPE tissue slides in xylene and rehydrate through a graded series of ethanol

to water.
2. Antigen Retrieval:

o Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g.,
10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C
for 20 minutes.
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 Allow slides to cool to RT.

3. Staining:

e Wash slides in PBS.

e Block endogenous peroxidase activity with 3% H202 for 10 minutes.

» Wash and then block non-specific binding with a blocking serum (e.g., 5% goat serum in
PBS) for 1 hour.

 Incubate slides with the primary antibody (CA-XI-MAB-001) diluted 1:200 in blocking buffer
overnight at 4°C.

» Wash and incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP
conjugate (or use a polymer-based detection system).

o Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine).

4. Counterstaining and Mounting:

o Counterstain with hematoxylin.

o Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.

o Examine under a microscope for specific staining in the appropriate cellular compartment
(cytoplasm for CA Xl).

Carbonic Anhydrase Xl Enzymatic Function

Carbonic anhydrases are crucial for maintaining pH homeostasis.[1] As an intracellular
enzyme, CA Xl participates in the rapid conversion of CO: to bicarbonate and protons within
the cytoplasm, influencing intracellular pH and ion transport.
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Caption: The enzymatic role of Carbonic Anhydrase Xl in intracellular pH regulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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